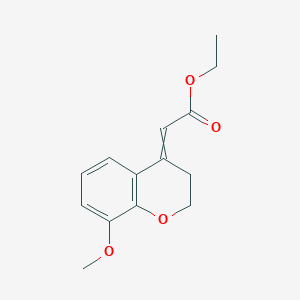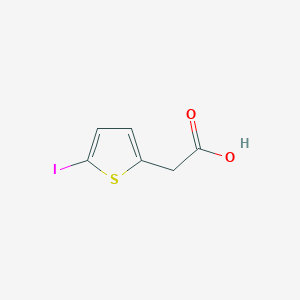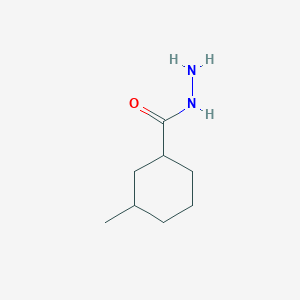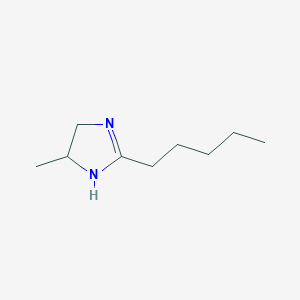![molecular formula C13H19BrN2O B13871547 [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine: is a chemical compound that features a bromophenyl group attached to a morpholine ring via an ethyl chain, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and morpholine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the design of novel drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic residues in proteins, while the morpholine ring can interact with polar regions. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromophenylamine: Shares the bromophenyl group but lacks the morpholine and ethylamine components.
Morpholine: Contains the morpholine ring but lacks the bromophenyl and ethylamine groups.
N-(4-Bromophenyl)morpholine: Similar structure but lacks the ethylamine group.
Uniqueness:
- The combination of the bromophenyl group with the morpholine and ethylamine components provides unique chemical and biological properties.
- The presence of the bromophenyl group allows for specific interactions with aromatic residues, while the morpholine ring enhances solubility and bioavailability.
This detailed article provides a comprehensive overview of [1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H19BrN2O |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-13(10-16-6-8-17-9-7-16)11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 |
Clé InChI |
JKTRQBQJXCVLAA-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1CCOCC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)
![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)



![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)







